molecular formula C19H23FN4O5S B14195302 2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate CAS No. 857672-40-3

2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate

Cat. No.: B14195302
CAS No.: 857672-40-3
M. Wt: 438.5 g/mol
InChI Key: MDWBEPXHGMSAID-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate is a complex organic compound with potential applications in various fields of chemistry and pharmacology. This compound features a unique structure that includes a fluorophenyl group, a carbamoyl group, and a pyrimidoazepine ring system, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate involves multiple steps, including the formation of the pyrimidoazepine ring and the introduction of the fluorophenyl and carbamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions will determine the major products formed.

Common Reagents and Conditions: Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Scientific Research Applications

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development. Additionally, it may have applications in materials science and organic synthesis.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and molecular interactions will depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate stands out due to its unique combination of functional groups and ring structure. Similar compounds may include other pyrimidoazepine derivatives or fluorophenyl-containing molecules, each with their own distinct properties and applications.

Properties

CAS No.

857672-40-3

Molecular Formula

C19H23FN4O5S

Molecular Weight

438.5 g/mol

IUPAC Name

[2-[(4-fluorophenyl)methylcarbamoyl]-10-(methylamino)-4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-3-yl] methanesulfonate

InChI

InChI=1S/C19H23FN4O5S/c1-21-14-5-3-4-10-24-17(14)23-15(16(19(24)26)29-30(2,27)28)18(25)22-11-12-6-8-13(20)9-7-12/h6-9,14,21H,3-5,10-11H2,1-2H3,(H,22,25)

InChI Key

MDWBEPXHGMSAID-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCCN2C1=NC(=C(C2=O)OS(=O)(=O)C)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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